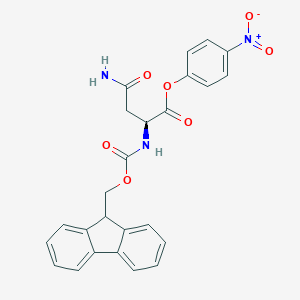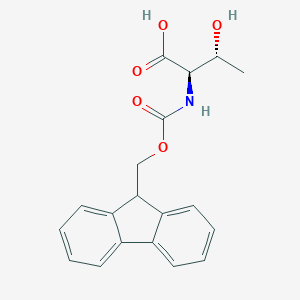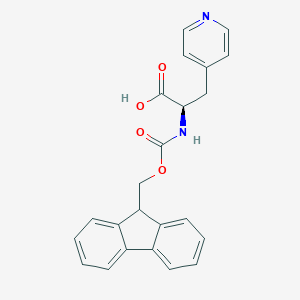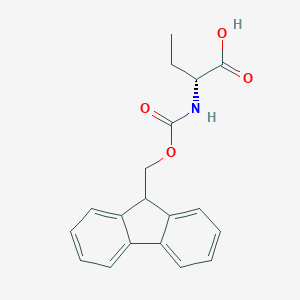
Fmoc-Asn-ONp
Übersicht
Beschreibung
Fmoc-Asn-ONp is a pre-formed pentafluorophenyl ester used for the coupling of asparagine amino-acid residues by Fmoc SPPS . The use of Fmoc-Asn-ONp enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
Fmoc SPPS (Solid-Phase Peptide Synthesis) is the method of choice for peptide synthesis . High-quality Fmoc building blocks, including Fmoc-Asn-ONp, are available at low cost due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .
Molecular Structure Analysis
The molecular formula of Fmoc-Asn-ONp is C25H21N3O7 . Its molecular weight is 475.4 g/mol . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .
Physical And Chemical Properties Analysis
Fmoc-Asn-ONp has a molecular weight of 475.4 g/mol . Its molecular formula is C25H21N3O7 . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .
Wissenschaftliche Forschungsanwendungen
Therapeutic Peptide Production
Fmoc SPPS is widely used for producing therapeutic peptides due to its efficiency and the availability of high-quality Fmoc building blocks at low cost .
Biomedical Hydrogels
Fmoc-derivatized peptides, including potentially “Fmoc-Asn-ONp”, can be used to create self-supporting hydrogels for biomedical applications such as drug delivery systems .
Orthogonal Protecting Group Strategy
The Fmoc/tBu method, which includes compounds like “Fmoc-Asn-ONp”, employs an orthogonal protecting group strategy for selective deprotection during peptide synthesis .
Peptide Aggregation Studies
The kinetics of Fmoc deprotection can indicate peptide aggregation, which is an important aspect in peptide synthesis research .
Non-Specialist Review
“Fmoc-Asn-ONp” may be discussed in broader reviews of Fmoc SPPS, highlighting its scope and limitations in peptide synthesis .
Wirkmechanismus
Target of Action
The primary target of Fmoc-Asn-ONp is the amine group in peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-Asn-ONp operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-Asn-ONp in peptide synthesis affects the biochemical pathways involved in peptide bond formation. The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-Asn-ONp are primarily related to its role in peptide synthesis. Its solubility properties in most organic solvents result in significantly purer peptides than other derivatives used for the introduction of Asn . .
Result of Action
The result of Fmoc-Asn-ONp’s action is the successful synthesis of peptides with protected amine groups. This protection allows for the formation of peptide bonds without unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide .
Action Environment
The action of Fmoc-Asn-ONp is influenced by the conditions of the peptide synthesis process. The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of Fmoc-Asn-ONp. Additionally, the compound’s stability may be affected by factors such as temperature and solvent used .
Safety and Hazards
When handling Fmoc-Asn-ONp, it is recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .
Zukünftige Richtungen
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery are some of the future directions in this field .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFRQBESOZRJG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548946 | |
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn-ONp | |
CAS RN |
71989-17-8 | |
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















